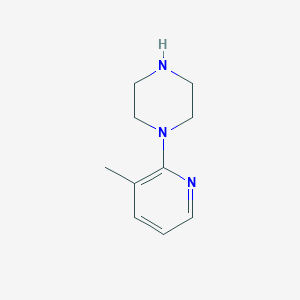

1-(3-Methylpyridin-2-yl)piperazine

Descripción

The exact mass of the compound 1-(3-Methylpyridin-2-yl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Methylpyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylpyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVRZMTWMATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920622 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111960-11-3, 104396-10-3 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"1-(3-Methylpyridin-2-yl)piperazine" fundamental properties

An In-Depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine

Introduction

1-(3-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound that incorporates a 3-methylpyridine moiety linked to a piperazine ring. As a member of the pyridinylpiperazine class, it serves as a crucial building block and a significant scaffold in medicinal chemistry. The unique structural arrangement, combining the aromatic pyridine ring with the versatile piperazine heterocycle, imparts a range of physicochemical and biological properties that are highly sought after in drug discovery. The piperazine ring, with its two nitrogen atoms, offers opportunities for structural modification, influencing properties like solubility, bioavailability, and target affinity.[1] Many piperazine derivatives exhibit pronounced pharmacological activity on the central nervous system (CNS), including antipsychotic, antidepressant, and anxiolytic effects.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and potential applications of 1-(3-Methylpyridin-2-yl)piperazine for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structural and physical characteristics. These properties are critical for its handling, characterization, and application in further synthetic or biological studies.

| Property | Value | Source(s) |

| CAS Number | 111960-11-3 | [3][4] |

| Molecular Formula | C₁₀H₁₅N₃ | [3][4] |

| Molecular Weight | 177.25 g/mol | [3][4] |

| IUPAC Name | 1-(3-methyl-2-pyridinyl)piperazine | [4] |

| Boiling Point | 83°C at 0.1 mmHg | [5] |

| Density | 1.08 g/cm³ | [5] |

| InChI Key | VVBVRZMTWMATNG-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(N=CC=C1)N2CCNCC2 | [4] |

| Physical Form | Typically a solid at room temperature. |

Synthesis and Purification

The synthesis of 1-(3-Methylpyridin-2-yl)piperazine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a direct and efficient route to the target compound.

Causality in Experimental Design

The choice of 2-chloro-3-methylpyridine as a starting material is strategic. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. Piperazine, with its secondary amine, acts as a potent nucleophile. The reaction is typically performed in a high-boiling point solvent to facilitate the reaction kinetics and drive it to completion. An excess of piperazine can be used both as a nucleophile and as a base to quench the HCl byproduct, though an external base is often preferred to improve yield and simplify purification.

Detailed Synthesis Protocol

Reaction: 2-Chloro-3-methylpyridine + Piperazine → 1-(3-Methylpyridin-2-yl)piperazine + HCl

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reagent Addition: To the flask, add 2-chloro-3-methylpyridine (1.0 eq). Add an excess of piperazine (2.0-3.0 eq) dissolved in a suitable high-boiling solvent such as acetonitrile or N,N-Dimethylformamide (DMF). The excess piperazine also serves as an acid scavenger.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120°C, depending on the solvent) and stirred vigorously for 12-24 hours.[6] Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Extraction:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Purification:

-

The crude product is concentrated by removing the solvent.

-

Purification is achieved via vacuum distillation or column chromatography on silica gel to yield the pure 1-(3-Methylpyridin-2-yl)piperazine.[5]

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine.

Spectroscopic and Chromatographic Analysis

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Pyridine): 3 distinct signals in the δ 7.0-8.5 ppm range. - Piperazine Protons: 2 broad signals corresponding to the 4 protons adjacent to the pyridine ring and the 4 protons adjacent to the N-H group. A signal for the N-H proton will also be present. - Methyl Protons: A singlet around δ 2.0-2.5 ppm. |

| ¹³C NMR | - Aromatic Carbons: 5 signals in the aromatic region (δ 110-160 ppm). - Piperazine Carbons: 2 signals in the aliphatic region (δ 40-60 ppm). - Methyl Carbon: 1 signal in the upfield aliphatic region (δ 15-25 ppm). |

| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 177.25. - Fragmentation: Characteristic fragments resulting from the cleavage of the piperazine ring or loss of the methyl group. |

| FT-IR (cm⁻¹) | - N-H Stretch: A band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C=N and C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. |

Note: Actual chemical shifts and peak intensities can vary based on the solvent and instrument used. Experimental validation is required.[7][8][9]

Analytical Workflow Protocol (Purity Assessment)

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Detection: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Purpose: To determine the purity of the sample by quantifying the area of the main peak relative to any impurity peaks.

-

-

Gas Chromatography (GC):

-

Column: A polar capillary column (e.g., DB-17).

-

Carrier Gas: Helium.

-

Injector/Detector Temp: Typically set around 250-260°C.

-

Oven Program: A temperature ramp to ensure separation of volatile impurities.

-

Purpose: Provides an orthogonal method to HPLC for purity analysis, especially for volatile impurities.[10]

-

Analytical Workflow Diagram

Caption: Integrated workflow for purity and structural confirmation.

Reactivity and Stability

-

Reactivity: The compound's reactivity is dominated by the secondary amine of the piperazine ring, which is a strong nucleophile. It can readily undergo N-alkylation, N-acylation, and other reactions to introduce new functional groups.[11] This property makes it a highly valuable intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Stability: The compound is generally stable under normal laboratory conditions.[12]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the basic nitrogen atoms.[12][13]

Pharmacological Profile and Potential Applications

While specific pharmacological data for 1-(3-Methylpyridin-2-yl)piperazine is limited in public literature, the broader class of pyridinylpiperazines is extensively studied. These compounds are known to interact with various receptors and transporters in the central nervous system.

-

CNS Activity: Many piperazine derivatives are pharmacologically active, with applications as antipsychotic, antidepressant, and anxiolytic agents.[2] Their mechanism often involves modulating monoamine neurotransmitter systems (dopamine, serotonin, norepinephrine).

-

Anthelmintic Properties: The parent piperazine molecule is a known anthelmintic agent that acts as a GABA receptor agonist, causing paralysis in parasites.[11][14][15] While derivatives are more often explored for CNS targets, this underlying activity is a characteristic of the piperazine scaffold.

-

Urease Inhibition: Recent studies on related pyridylpiperazine derivatives have shown potent urease inhibition activity, suggesting potential applications in treating infections caused by pathogens like Helicobacter pylori.[6]

-

Drug Intermediate: Its primary role in research and development is as a key intermediate. The structure is a component of more complex molecules designed to target specific biological pathways.

Potential Mechanism of Action in CNS

Caption: Hypothesized modulation of synaptic receptors by piperazine derivatives.

Safety and Handling

Based on safety data sheets (SDS) for structurally similar piperazine compounds, the following precautions are recommended:

-

Hazards: May cause skin irritation and serious eye irritation.[16] Some piperazine derivatives are respiratory and skin sensitizers.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[16]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[19]

-

Conclusion

1-(3-Methylpyridin-2-yl)piperazine is a fundamentally important molecule in modern medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the piperazine moiety, establishes it as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide has outlined its core properties, providing a technical foundation for researchers and scientists to handle, analyze, and utilize this compound effectively in their drug discovery and development endeavors.

References

-

ChemSrc. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link][12]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link][14]

-

de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. Retrieved from [Link][2]

-

ChemDmart. (n.d.). Safety Data Sheet - Piperazine. Retrieved from [Link][18]

-

Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link][1]

-

Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 10738-10751. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link][15]

-

Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Retrieved from [Link][7]

-

Reddy, G. S., et al. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1341. Retrieved from [Link][10]

-

Yurdakul, Ş., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure, 1185, 45-55. Retrieved from [Link][8]

-

Avci, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 239-252. Retrieved from [Link][9]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-METHYLPYRIDIN-2-YL)PIPERAZINE | 111960-11-3 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1-(3-METHYLPYRIDIN-2-YL)PIPERAZINE CAS#: 111960-11-3 [m.chemicalbook.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 15. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chemdmart.com [chemdmart.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

"1-(3-Methylpyridin-2-yl)piperazine" CAS number and chemical structure

This guide provides a comprehensive technical overview of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the scientific rationale behind its utility.

Core Identity: CAS Number and Chemical Structure

-

Chemical Name: 1-(3-Methylpyridin-2-yl)piperazine

-

Chemical Structure:

Caption: Chemical structure of 1-(3-Methylpyridin-2-yl)piperazine.

-

SMILES: CC1=C(N=CC=C1)N2CCNCC2[1]

-

InChI Key: VVBVRZMTWMATNG-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of 1-(3-Methylpyridin-2-yl)piperazine can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method is adapted from the synthesis of structurally similar pyridylpiperazine derivatives.[4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(3-Methylpyridin-2-yl)piperazine.

Detailed Experimental Protocol

This protocol is a proposed adaptation based on similar syntheses and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask, add 2-chloro-3-methylpyridine (1.0 eq) and an excess of piperazine (4.0 eq). The excess piperazine acts as both a nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Solvent Addition: Add acetonitrile as the solvent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove excess piperazine and piperazine hydrochloride.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-Methylpyridin-2-yl)piperazine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Methylpyridin-2-yl)piperazine is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source(s) |

| CAS Number | 111960-11-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅N₃ | [1][3] |

| Molecular Weight | 177.25 g/mol | [1][3] |

| Appearance | Not specified; likely a solid or oil | |

| Boiling Point | 83°C at 0.1 mmHg | [3] |

| Solubility | Soluble in organic solvents | Inferred |

| pKa | Not specified |

Potential Applications in Drug Discovery

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and its basic nitrogen atoms that can interact with biological targets.[5][6][7][8] The pyridylpiperazine scaffold, in particular, has shown promise in several therapeutic areas.

Urease Inhibition

Mechanistic Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[4][9] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer.[4][9][10] By inhibiting urease, the survival of these pathogens in the acidic environment of the stomach can be compromised.[4][9][10]

Supporting Evidence: A study on derivatives of 1-(3-nitropyridin-2-yl)piperazine demonstrated potent urease inhibitory activity.[4][9][10] For instance, some derivatives exhibited IC₅₀ values significantly lower than the standard inhibitor, thiourea.[4] This suggests that the pyridylpiperazine scaffold is a promising starting point for the development of novel urease inhibitors. While specific data for 1-(3-Methylpyridin-2-yl)piperazine is not available, its structural similarity to these active compounds warrants its investigation in this area.

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method) [4]

-

Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0). Prepare a urea stock solution in the same buffer.

-

Inhibitor Preparation: Dissolve 1-(3-Methylpyridin-2-yl)piperazine in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC₅₀ value.

-

Assay Procedure: a. In a 96-well plate, add the urease solution and the test compound at various concentrations. Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme interaction. b. Initiate the enzymatic reaction by adding the urea solution to each well. Incubate for a further period (e.g., 15 minutes) at 37°C. c. Stop the reaction and develop the color by adding phenol reagent (containing sodium nitroprusside) and alkali reagent (containing sodium hypochlorite). d. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader. The amount of ammonia produced is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Inhibition of Bacterial Efflux Pumps

Mechanistic Rationale: Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[1][2][11] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[1][2][11] Efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics by preventing their extrusion from the bacterial cell.[1][2][11][12][13][14]

Supporting Evidence: Recent studies have identified pyridylpiperazine-based compounds as allosteric inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in E. coli and K. pneumoniae, and AdeJ in Acinetobacter baumannii.[1][2][11][12][13][14] These compounds bind to a unique site on the transmembrane domain of the pump, disrupting the proton relay mechanism and inhibiting its function.[1][2][11] This leads to an increased intracellular concentration of antibiotics and a potentiation of their activity. The structural features of 1-(3-Methylpyridin-2-yl)piperazine make it a candidate for investigation as an EPI.

Experimental Protocol: Checkerboard Assay for Synergy

-

Bacterial Strain and Antibiotic Selection: Choose a bacterial strain known to overexpress a specific RND efflux pump (e.g., a clinical isolate or a laboratory-engineered strain). Select an antibiotic that is a known substrate for this pump.

-

Preparation of Test Compounds: Prepare stock solutions of the antibiotic and 1-(3-Methylpyridin-2-yl)piperazine in a suitable solvent.

-

Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the pyridylpiperazine compound (e.g., along the columns) in a suitable bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Collection: Determine the minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with different concentrations of the pyridylpiperazine.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤ 0.5 is typically considered synergistic.

Caption: Workflow for a checkerboard synergy assay.

Conclusion

1-(3-Methylpyridin-2-yl)piperazine is a readily synthesizable molecule with a chemical scaffold that has demonstrated significant potential in medicinal chemistry. Based on the activity of structurally related compounds, it is a promising candidate for further investigation as a urease inhibitor for the treatment of bacterial infections and as an efflux pump inhibitor to combat antimicrobial resistance. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other pyridylpiperazine derivatives.

References

-

Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications, 13(1), 163. [Link]

-

The Role of Piperazine Derivatives in Drug Discovery. (n.d.). Retrieved from [Link]

-

J&K Scientific. 1-(3-Methyl-pyridin-2-yl)-piperazine, 98% | 111960-11-3. Retrieved from [Link]

-

Naseem, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1386503. [Link]

-

Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed, 35013254. [Link]

-

Le, T. K., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. JAC-Antimicrobial Resistance, 5(5), dlad115. [Link]

-

Naseem, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

-

Plé, C., et al. (2023). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. EMBO Molecular Medicine, 15(11), e18128. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Naseem, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Le, T. K., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PubMed, 37881775. [Link]

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Pharmaceutical Sciences and Research, 16(10), 1234-1245.

Sources

- 1. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-METHYLPYRIDIN-2-YL)PIPERAZINE | 111960-11-3 [chemicalbook.com]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(3-Methylpyridin-2-yl)piperazine" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Methylpyridin-2-yl)piperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a versatile template for ligands targeting a range of G-protein coupled receptors (GPCRs). This guide focuses on 1-(3-Methylpyridin-2-yl)piperazine, a specific analog whose mechanism of action, while not yet fully elucidated in dedicated public literature, can be hypothesized with a high degree of confidence based on extensive structure-activity relationship (SAR) data from closely related compounds. We posit that 1-(3-Methylpyridin-2-yl)piperazine functions as a selective antagonist of the Dopamine D4 Receptor (D4R). This document provides the theoretical framework for this mechanism, the structural rationale, and a comprehensive, self-validating experimental workflow designed to rigorously test this hypothesis, from initial target engagement to downstream functional consequences.

Introduction: The Pyridinylpiperazine Scaffold and the Dopamine D4 Receptor

The piperazine moiety is a privileged structure in central nervous system (CNS) drug discovery, integral to therapeutic agents for conditions ranging from psychosis to depression.[1][2] Its combination with an aromatic system, such as a pyridine ring, creates an "arylpiperazine" that frequently displays high affinity for dopamine and serotonin receptors.[3][4] Extensive research has identified the D2-like family of dopamine receptors (D2, D3, and D4) as primary targets for such molecules.[5][6]

Notably, subtle structural modifications to the arylpiperazine core can dramatically shift selectivity between these highly homologous receptors.[5] The Dopamine D4 receptor, in particular, has emerged as a compelling target for neurological and psychiatric disorders due to its distinct expression pattern, primarily in the prefrontal cortex, amygdala, and hippocampus, and its implication in cognitive processes and emotional regulation.[3][7] Based on the structural features of 1-(3-Methylpyridin-2-yl)piperazine and a wealth of data on analogous compounds, we propose the following primary mechanism of action:

Hypothesized Mechanism of Action: 1-(3-Methylpyridin-2-yl)piperazine is a competitive antagonist at the human Dopamine D4 receptor. By occupying the D4R binding site, it blocks the action of the endogenous agonist, dopamine, thereby inhibiting the receptor's downstream signaling cascade.

The Hypothesized Signaling Pathway: D4 Receptor Antagonism

The D4 receptor is a member of the Gi/o-coupled GPCR family.[6] In its native state, activation by dopamine initiates a canonical signaling cascade:

-

Agonist Binding: Dopamine binds to the D4 receptor.

-

G-Protein Coupling: The receptor undergoes a conformational change, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

-

G-Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effect: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6]

As a hypothesized antagonist, 1-(3-Methylpyridin-2-yl)piperazine would bind to the D4 receptor but fail to induce the conformational change necessary for G-protein activation. Its presence would competitively inhibit dopamine from binding, thus preventing the downstream decrease in cAMP levels.

Figure 2: Workflow for Radioligand Competition Binding Assay.

Data Presentation: Target Affinity Profile

| Target Receptor | Radioligand | Ki (nM) of 1-(3-Methylpyridin-2-yl)piperazine |

| Dopamine D4 | [³H]-Spiperone | Experimental Value |

| Dopamine D2 | [³H]-Spiperone | Experimental Value |

| Dopamine D3 | [³H]-Spiperone | Experimental Value |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |

| Serotonin 5-HT2A | [³H]-Ketanserin | Experimental Value |

Phase II: Characterization of Functional Activity

Assuming Phase I confirms high affinity for the D4 receptor, the next crucial step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block it (antagonist), or reduce its basal activity (inverse agonist)?

Core Technique: [³⁵S]GTPγS Binding Assay.

Causality & Rationale: This functional assay directly measures the first step in the signaling cascade: G-protein activation. [8]It uses a non-hydrolyzable, radioactive analog of GTP, [³⁵S]GTPγS. In the presence of an agonist, the receptor activates its G-protein, which then binds [³⁵S]GTPγS. An antagonist will not stimulate this binding on its own and will block the binding stimulated by an agonist. [9][10]This provides a clear readout of the compound's intrinsic efficacy.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (Antagonist Mode)

-

Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4), GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, a known D4 agonist (e.g., quinpirole), and the test compound.

-

Reaction Setup (96-well plate format):

-

To all wells, add hD4R membranes and a concentration of GDP (e.g., 10 µM).

-

Basal: Add buffer only.

-

Agonist Stimulation: Add a fixed concentration of the D4 agonist (a concentration that gives ~80% of the maximal response, or EC80).

-

Antagonist Test: Add the fixed EC80 concentration of the D4 agonist plus varying concentrations of 1-(3-Methylpyridin-2-yl)piperazine.

-

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination & Analysis: Terminate and harvest using a cell harvester and filtration, similar to the binding assay. Quantify the [³⁵S]GTPγS incorporated into the membranes via scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

Core Technique: cAMP Accumulation Assay.

Causality & Rationale: This assay validates the functional data from the GTPγS assay by measuring the downstream biological consequence of Gi/o-protein activation: the modulation of adenylyl cyclase activity. [11]For a Gi-coupled receptor like D4R, an agonist will decrease cAMP levels. An antagonist will block this agonist-induced decrease. [12] Experimental Protocol: cAMP Assay (Antagonist Mode)

-

Cell Culture: Use whole cells expressing the hD4R (e.g., HEK293 or CHO cells). Seed them in a 384-well plate.

-

Assay Setup:

-

Wash cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of 1-(3-Methylpyridin-2-yl)piperazine to the wells. Incubate for 15-20 minutes.

-

Add a fixed concentration of a D4 agonist (e.g., quinpirole) to all wells except the basal control.

-

Immediately add forskolin to all wells. Forskolin directly activates adenylyl cyclase, causing a large, measurable increase in cAMP. The agonist's effect will be seen as an inhibition of this forskolin-stimulated cAMP production.

-

-

Incubation: Incubate for 30 minutes at room temperature.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. [13][14]5. Data Analysis: The antagonist's effect will be seen as a dose-dependent reversal of the agonist's inhibition of the forskolin-stimulated cAMP signal. Calculate the IC50 value from the concentration-response curve.

Figure 3: Functional Assay Principles.

Data Presentation: Functional Activity Profile

| Assay | Parameter | Value for 1-(3-Methylpyridin-2-yl)piperazine |

| [³⁵S]GTPγS Binding | IC50 vs. Agonist (nM) | Experimental Value |

| cAMP Accumulation | IC50 vs. Agonist (nM) | Experimental Value |

| Intrinsic Activity | Agonist/Antagonist/Inverse Agonist | Determined Character |

Synthesis of Findings and Future Directions

The successful execution of this experimental framework will provide a robust, multi-layered characterization of the mechanism of action for 1-(3-Methylpyridin-2-yl)piperazine.

-

Confirmation of Hypothesis: If the compound exhibits high affinity for the D4 receptor (low nM Ki) with significant selectivity (>100-fold) over D2, D3, and other receptors, and if it demonstrates no agonist activity on its own while potently reversing agonist effects in both the GTPγS and cAMP assays, the hypothesis that it is a selective D4 antagonist will be strongly supported.

-

Refutation or Modification: Discrepant results, such as high affinity for multiple receptors or partial agonist activity, would require a revision of the primary mechanism and further investigation into potential multi-target effects or biased agonism.

Therapeutic Implications: A selective D4 antagonist could have therapeutic potential in disorders where D4 receptor hyperactivity is implicated, such as certain cognitive deficits in schizophrenia, attention-deficit/hyperactivity disorder (ADHD), or addictive behaviors. The high selectivity over the D2 receptor would be particularly advantageous, as it may avoid the motor side effects (extrapyramidal symptoms) associated with less selective antipsychotic drugs.

Next Steps: Following this in-vitro characterization, subsequent research should focus on assessing the compound's pharmacokinetic properties (ADME), blood-brain barrier penetration, and ultimately, its efficacy in validated animal models of CNS disorders.

References

-

Matteucci, F., Pavletić, P., Amantini, C., et al. (2023). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]

-

Piergentili, A., Amantini, C., Matteucci, F., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. Available at: [Link]

-

Hübner, H., Haubmann, C., Utz, W., et al. (2001). Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Journal of Medicinal Chemistry. Available at: [Link]

-

Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Tafesse, L., Sun, Q., Schmid, L., et al. (2004). Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Traynor, J. R., & Sim, L. J. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]

-

Schetz, J. A., Sibley, D. R., & Leff, S. E. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. VIVO. Available at: [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]

-

Scott, C. K., DeBernardis, J. F., Drizin, I., et al. (1987). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

-

Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

-

Peroutka, S. J., & Pitha, J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. Available at: [Link]

-

Kim, D., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules. Available at: [Link]

-

Uddin, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

-

Wikipedia. 1-(2-Pyrimidinyl)piperazine. Wikipedia. Available at: [Link]

-

Chilmonczyk, Z., et al. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Thomas, K. G., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Słoczyńska, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

- Google Patents. (2022). US11458134B2 - 1-[2-(2,4-dimeihylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. Google Patents.

-

Schmäring, C. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

-

Di Sarno, V., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available at: [Link]

-

Amenta, F., et al. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Journal of Neuroimmunology. Available at: [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics. Available at: [Link]

-

McCorvy, J. D., et al. (2012). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Available at: [Link]

- Google Patents. (2001). WO2001058891A2 - Piperazine and piperidine derivatives for treatment or prevention of neuronal damage. Google Patents.

-

Asif, M. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Haque, T. S., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. Available at: [Link]

- Google Patents. (2008). WO2008139235A2 - Novel piperazine salts as d3/d2 antagonists. Google Patents.

- Google Patents. (2022). CN114539130A - Phenyl piperazine or phenyl piperidine compound and application thereof. Google Patents.

-

de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

Sources

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

A Technical Guide to the Biological Activity Screening of 1-(3-Methylpyridin-2-yl)piperazine

Abstract

The 1-(pyridin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its unique electronic and conformational properties allow for potent and selective interactions with a variety of G-protein coupled receptors (GPCRs), particularly those within the dopaminergic and serotonergic systems. This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of a novel derivative, 1-(3-Methylpyridin-2-yl)piperazine. We delineate a logical, multi-tiered screening cascade, beginning with hypothesis-driven target identification and progressing through high-throughput in vitro assays to targeted in vivo validation. The methodologies described herein are grounded in established pharmacological principles, emphasizing the causality behind experimental choices to ensure a robust and translatable dataset for drug development professionals.

Introduction: Deconstructing the Scaffold for Target Hypothesis

The chemical architecture of 1-(3-Methylpyridin-2-yl)piperazine provides critical clues to its potential biological targets. The piperazine ring is a common pharmacophore in drugs targeting the central nervous system (CNS), while the pyridinyl moiety confers specific electronic properties and hydrogen bonding capabilities.[1][2] Many successful CNS drugs, including atypical antipsychotics like Aripiprazole and Perospirone, are arylpiperazine derivatives.[3][4] These agents primarily exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT₂ₐ receptors.[5]

The core hypothesis, therefore, is that 1-(3-Methylpyridin-2-yl)piperazine is a modulator of monoaminergic GPCRs. The initial screening strategy will be heavily focused on this target class, which is implicated in the pathophysiology of psychosis, depression, and anxiety.[4][6] This focused approach is more resource-efficient than an unbiased, broad-spectrum screen and is justified by the wealth of structure-activity relationship (SAR) data for this chemical class.

The In Vitro Screening Cascade: From Binding to Function

The primary goal of in vitro screening is to identify and characterize the molecular interactions of the test compound. This is a phased approach designed to first identify primary targets, then quantify the affinity and functional consequence of that interaction, and finally assess selectivity.

Caption: A logical workflow for screening 1-(3-Methylpyridin-2-yl)piperazine.

Primary Target Screening: Receptor Binding Assays

The first step is to determine if the compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and direct measurement of interaction.[7]

Core Principle: This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the target receptor. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀ value, which can be converted to an affinity constant (Kᵢ).

Protocol: Dopamine D₂ Receptor Radioligand Displacement Assay

-

Materials:

-

Cell membranes prepared from a stable cell line expressing human D₂ receptors (e.g., CHO-K1 or HEK293).

-

Radioligand: [³H]-Spiroperidol, a high-affinity D₂ antagonist.[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: 10 µM Haloperidol (a potent D₂ antagonist).

-

Test Compound: 1-(3-Methylpyridin-2-yl)piperazine, serially diluted.

-

96-well filter plates (GF/B filters).

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of the appropriate concentration of the test compound or control (vehicle, non-specific binding control).

-

Add 50 µL of [³H]-Spiroperidol (final concentration ~0.2 nM).

-

Initiate the binding reaction by adding 50 µL of the D₂ receptor membrane preparation (final concentration ~5-10 µg protein/well).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add 200 µL of scintillation fluid to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Functional Characterization: Discerning Agonism vs. Antagonism

A binding assay confirms affinity but does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays measuring downstream signaling are essential.[9][10] The Dopamine D₂ receptor is canonically coupled to the Gαᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10]

Caption: Simplified Dopamine D2 receptor signaling pathway via Gαi.

Protocol: cAMP Accumulation Assay (Antagonist Mode)

-

Materials:

-

HEK293 cells stably expressing the human D₂ receptor.

-

Assay medium: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Forskolin (an adenylyl cyclase activator).

-

Quinpirole (a known D₂ receptor agonist).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Plate the D₂-expressing cells in a 96-well plate and grow to confluence.

-

Remove the growth medium and pre-incubate the cells with various concentrations of the test compound (or vehicle/control) in assay medium for 20 minutes.

-

To determine antagonist activity, stimulate the cells by adding a fixed concentration of the agonist Quinpirole (typically its EC₈₀ concentration) in the presence of the test compound.

-

Concurrently, stimulate a set of control wells with Forskolin to maximally increase cAMP levels, providing a positive control for the assay window.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

An antagonist will produce a dose-dependent reversal of the Quinpirole-induced inhibition of cAMP.

-

Calculate the IC₅₀ for the antagonist effect, which can be converted to a functional antagonist constant (Kₑ) using the Schild equation.

-

Data Synthesis and Selectivity Profiling

Data from primary screening should be collated to build a preliminary profile of the compound. It is crucial to assess not only the on-target activity but also the selectivity against other relevant receptors to anticipate potential side effects.[11] Atypical antipsychotics, for instance, often exhibit high affinity for 5-HT₂ₐ receptors alongside their D₂ receptor antagonism, a profile believed to reduce extrapyramidal symptoms.[5]

Table 1: Hypothetical In Vitro Profile of 1-(3-Methylpyridin-2-yl)piperazine

| Target Receptor | Binding Assay (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Functional Mode |

| Dopamine D₂ | 5.2 | IC₅₀ = 15.8 | Antagonist |

| Serotonin 5-HT₂ₐ | 2.1 | IC₅₀ = 8.9 | Antagonist |

| Serotonin 5-HT₁ₐ | 150 | IC₅₀ = 450 | Partial Agonist |

| Adrenergic α₁ | 85 | IC₅₀ = 210 | Antagonist |

| Histamine H₁ | >1000 | >1000 | Inactive |

| Muscarinic M₁ | >1000 | >1000 | Inactive |

This hypothetical data suggests the compound is a potent D₂/5-HT₂ₐ antagonist, a profile consistent with an atypical antipsychotic.

In Vivo Validation: From Molecular Target to Behavioral Effect

Positive in vitro results must be validated in a living system to demonstrate physiological relevance and potential therapeutic efficacy.[12] Animal models of psychosis often rely on pharmacologically induced behaviors that are sensitive to treatment with known antipsychotic drugs.[6]

Pharmacodynamic Model: Inhibition of Amphetamine-Induced Stereotypy

Amphetamine increases synaptic dopamine levels, inducing stereotyped behaviors in rodents (e.g., sniffing, licking, gnawing) that are considered analogous to the positive symptoms of psychosis.[8][11] The ability of a test compound to block these behaviors is a strong predictor of antipsychotic activity, particularly D₂ receptor blockade.[13]

Protocol: Amphetamine-Induced Stereotypy in Rats

-

Animals: Male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week before the experiment.

-

Drug Administration:

-

Group 1 (Vehicle Control): Administer vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.).

-

Group 2 (Positive Control): Administer a standard antipsychotic like Haloperidol (0.5 mg/kg, i.p.).

-

Groups 3-5 (Test Compound): Administer 1-(3-Methylpyridin-2-yl)piperazine at three different doses (e.g., 1, 5, 10 mg/kg, i.p.).

-

-

Procedure:

-

Administer the test compound or control drug.

-

After a pre-treatment period (e.g., 30-60 minutes, depending on anticipated pharmacokinetics), place each rat in an individual observation cage.

-

Administer d-amphetamine (e.g., 5 mg/kg, subcutaneously) to all animals.

-

Observe and score the intensity of stereotyped behavior at 15-minute intervals for 2 hours. A common scoring scale is:

-

0: Asleep or stationary

-

1: Active, moving around the cage

-

2: Intermittent sniffing, rearing

-

3: Continuous sniffing, periodic licking or gnawing

-

4: Continuous licking or gnawing of the cage floor/bars

-

-

-

Data Analysis:

-

Calculate the mean stereotypy score for each group at each time point.

-

Compare the scores of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

-

A significant reduction in stereotypy score indicates potential antipsychotic efficacy.

-

Safety and Tolerability Assessment: The Rotarod Test

It is critical to ensure that the observed behavioral effects are not due to general motor impairment or sedation. The rotarod test assesses motor coordination and is sensitive to the extrapyramidal side effects often caused by first-generation antipsychotics.[14]

Protocol: Rotarod Test in Rats

-

Apparatus: An accelerating rotarod apparatus.

-

Training: Train the rats to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for three consecutive trials prior to the test day.

-

Procedure:

-

On the test day, administer the vehicle, a positive control (e.g., Diazepam), or the test compound at the same doses used in the efficacy model.

-

At the time of peak expected drug effect (e.g., 60 minutes post-dose), place each rat on the accelerating rotarod.

-

Record the latency to fall from the rod (or the time until the rat passively rotates with the rod).

-

-

Data Analysis:

-

Compare the latency to fall for the test compound groups against the vehicle control group.

-

A significant decrease in latency indicates motor impairment at that dose, defining a potential therapeutic window when compared with effective doses from the pharmacodynamic model.

-

Conclusion and Strategic Outlook

This guide outlines a systematic and scientifically rigorous pathway for evaluating the biological activity of 1-(3-Methylpyridin-2-yl)piperazine. The proposed screening cascade is designed to efficiently test the primary hypothesis that the compound acts as a modulator of monoamine GPCRs, a profile with significant therapeutic potential for CNS disorders. By integrating high-fidelity in vitro binding and functional assays with validated in vivo behavioral models, researchers can build a comprehensive pharmacological profile. This integrated dataset is essential for making informed decisions in the drug discovery process, enabling the progression of promising candidates toward further preclinical development.

References

- Slideshare. (n.d.). Screening models of anti psychotic drugs-converted | PDF.

- Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science.

- Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.

- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.

- Vidyabharti Mahavidyalaya. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS.

- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences.

- Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(2), 578.

- Creative Bioarray. (n.d.). GPCR Screening Services.

- Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.

- BenchChem. (2025). The Quest for Novel Antipsychotics: A Methodological Guide to Drug Discovery and Development.

- ResearchGate. (n.d.). (PDF) Screening models for antipsychotic drugs.

- Patel, J., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.

- Khan, K., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances.

- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

- ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.

- Preeti, K., & Kumar, Y. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Iconic Research and Engineering Journals.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.

- ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- Singh, K., et al. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research.

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.

- Shawali, A. S., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.

- Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 8. vbspu.ac.in [vbspu.ac.in]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(3-Methylpyridin-2-yl)piperazine

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridylpiperazine moiety is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacophoric features that enable interaction with a wide array of biological targets. This structural motif is present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The compound at the heart of this guide, 1-(3-Methylpyridin-2-yl)piperazine, represents a novel iteration of this privileged scaffold. While direct pharmacological data for this specific molecule is nascent, its structural similarity to a multitude of bioactive compounds provides a strong foundation for a targeted and rational investigation into its therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidate the pharmacological profile and potential therapeutic applications of 1-(3-Methylpyridin-2-yl)piperazine.

The Pyridylpiperazine Scaffold: A Gateway to Diverse Pharmacologies

The therapeutic versatility of the pyridylpiperazine scaffold stems from its unique combination of a basic piperazine ring and an aromatic pyridine ring. The piperazine nitrogen atoms can be readily substituted, allowing for the fine-tuning of physicochemical properties and target engagement. The pyridine ring, with its nitrogen heteroatom, introduces specific electronic and hydrogen-bonding characteristics that are crucial for receptor recognition.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Central Nervous System Modulation: Many pyridylpiperazine derivatives exhibit significant activity at monoamine neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][2][3] This has led to their development as antipsychotics, antidepressants, and anxiolytics.[2]

-

Antimicrobial and Anti-Infective Properties: Recent studies have highlighted the potential of pyridylpiperazines as inhibitors of bacterial efflux pumps and as urease inhibitors, suggesting applications in combating antimicrobial resistance and treating infections.[4][5][6][7][8][9]

-

Other Therapeutic Areas: The adaptability of the scaffold has also led to the exploration of its derivatives in other areas such as anti-inflammatory and hypnotic agents.[10][11]

Given this landscape, the primary hypothesis for 1-(3-Methylpyridin-2-yl)piperazine is its potential as a modulator of CNS targets, with a secondary possibility of activity in other therapeutic domains.

Prioritizing Therapeutic Targets for 1-(3-Methylpyridin-2-yl)piperazine

Based on the extensive literature on analogous compounds, a rational starting point for the investigation of 1-(3-Methylpyridin-2-yl)piperazine is to assess its affinity for key CNS receptors.

Primary Targets: The Monoamine Neurotransmitter Receptors

The most probable targets for this compound lie within the families of serotonin, dopamine, and adrenergic receptors.

-

Serotonin (5-HT) Receptors: Arylpiperazines are well-characterized ligands for various 5-HT receptor subtypes.[12] Subtypes of particular interest include:

-

5-HT1A Receptors: Often associated with anxiolytic and antidepressant effects.[3]

-

5-HT2A Receptors: A key target for atypical antipsychotics.[3]

-

5-HT7 Receptors: Implicated in mood disorders and cognitive function.[3]

-

Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[13]

-

-

Dopamine (D) Receptors: The interaction with dopamine receptors is crucial for antipsychotic and anti-Parkinsonian drug activity.[14][15] Key subtypes to investigate are:

-

Adrenergic (α) Receptors: Several pyridinylpiperazines have shown potent and selective antagonism at α2-adrenoceptors.[17] α1-adrenergic receptors are also a common target for this class of compounds.[18]

Secondary and Exploratory Targets

While the primary focus should be on CNS receptors, a broader screening approach could unveil unexpected activities. Based on recent findings for related scaffolds, the following targets are worth considering in a secondary screening panel:

-

Urease: Given the potent urease inhibitory activity of some 1-(3-nitropyridin-2-yl)piperazine derivatives, this enzyme represents a potential non-CNS target.[4][5][6]

-

Bacterial Efflux Pumps: The discovery of pyridylpiperazine-based inhibitors of the AcrAB-TolC efflux pump in E. coli opens up an intriguing avenue in the field of antibiotic potentiation.[7][8][9]

Experimental Workflows for Target Identification and Validation

A systematic and tiered approach is recommended to efficiently characterize the pharmacological profile of 1-(3-Methylpyridin-2-yl)piperazine.

Initial Broad-Panel Screening

To cast a wide net and identify initial hits, a broad-panel radioligand binding assay screen is the most efficient first step. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, can provide data on the affinity of the compound for a wide range of receptors, ion channels, and transporters. This will provide an initial "fingerprint" of the compound's activity and guide further investigation.

Focused In Vitro Characterization

Based on the initial screening results, a more focused in vitro characterization should be performed for the most promising targets.

3.2.1. Radioligand Binding Assays

For the primary CNS targets (serotonin, dopamine, and adrenergic receptors), detailed radioligand binding assays are essential to determine the affinity (Ki) of 1-(3-Methylpyridin-2-yl)piperazine.

Table 1: Recommended Radioligand Binding Assays for Primary CNS Targets

| Receptor Target | Radioligand | Tissue/Cell Source |

| Serotonin Receptors | ||

| 5-HT1A | [3H]8-OH-DPAT | Human recombinant (CHO or HEK293 cells) |

| 5-HT2A | [3H]Ketanserin | Human recombinant (CHO or HEK293 cells) |

| 5-HT7 | [3H]5-CT | Human recombinant (CHO or HEK293 cells) |

| SERT | [3H]Citalopram | Human recombinant (CHO or HEK293 cells) |

| Dopamine Receptors | ||

| D2 | [3H]Spiperone | Human recombinant (CHO or HEK293 cells) |

| D3 | [3H]7-OH-DPAT | Human recombinant (CHO or HEK293 cells) |

| Adrenergic Receptors | ||

| α1 (non-selective) | [3H]Prazosin | Rat brain cortex |

| α2 (non-selective) | [3H]Clonidine | Calf cerebral cortex |

Experimental Protocol: Radioligand Binding Assay (General)

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of 1-(3-Methylpyridin-2-yl)piperazine.

-

Incubation: Incubate the plate at a specified temperature for a set duration to allow for binding equilibrium to be reached.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Place the filtermat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

3.2.2. Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Table 2: Recommended Functional Assays for Primary CNS Targets

| Receptor Target | Assay Type | Measured Parameter |

| Serotonin Receptors | ||

| 5-HT1A | [35S]GTPγS Binding | G-protein activation |

| 5-HT2A | Calcium Mobilization (FLIPR) | Intracellular calcium release |

| 5-HT7 | cAMP Accumulation (HTRF) | Gs-mediated signaling |

| SERT | Neurotransmitter Uptake | Inhibition of [3H]5-HT uptake |

| Dopamine Receptors | ||

| D2 | cAMP Accumulation (HTRF) | Gi-mediated signaling |

| D3 | [35S]GTPγS Binding | G-protein activation |

| Adrenergic Receptors | ||

| α1 | Calcium Mobilization (FLIPR) | Intracellular calcium release |

| α2 | cAMP Accumulation (HTRF) | Gi-mediated signaling |

Experimental Protocol: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors)

-

Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, add the membranes, [35S]GTPγS, GDP, and varying concentrations of 1-(3-Methylpyridin-2-yl)piperazine (and a known agonist for antagonist mode).

-

Incubation: Incubate the plate at 30°C to allow for G-protein activation and binding of [35S]GTPγS.

-

Termination and Filtration: Terminate the reaction and filter the contents as described for the radioligand binding assay.

-

Scintillation Counting: Quantify the bound [35S]GTPγS.

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax to characterize the compound's efficacy.

Workflow Diagram: Target Identification and In Vitro Characterization

Caption: Workflow for in vitro target identification and validation.

In Vivo Pharmacological Profiling

Once a clear in vitro pharmacological profile is established, in vivo studies are necessary to assess the compound's therapeutic potential in a physiological context. The choice of in vivo models will be dictated by the in vitro findings.

Potential In Vivo Models Based on Hypothesized Targets:

-

For Antidepressant/Anxiolytic Activity (5-HT1A agonism/SERT inhibition):

-

Forced Swim Test (FST) in rodents: Measures behavioral despair.

-

Elevated Plus Maze (EPM) in rodents: Assesses anxiety-like behavior.

-

-

For Antipsychotic Activity (D2/5-HT2A antagonism):

-

Amphetamine- or PCP-induced hyperlocomotion in rodents: Models psychosis-related hyperactivity.

-

Prepulse Inhibition (PPI) of the startle reflex in rodents: Measures sensorimotor gating deficits relevant to schizophrenia.

-

-

For Anti-infective Activity (Urease or Efflux Pump Inhibition):

-

Helicobacter pylori infection model in mice: To assess in vivo urease inhibition.

-

Bacterial infection models in mice: To evaluate the potentiation of antibiotic efficacy.

-

Experimental Protocol: Forced Swim Test (FST) in Mice

-

Acclimation: Acclimate mice to the testing room.

-

Pre-test Session: Place each mouse in a cylinder of water for a 15-minute pre-swim session 24 hours before the test.

-

Drug Administration: Administer 1-(3-Methylpyridin-2-yl)piperazine or vehicle at a predetermined time before the test session.

-